3-(Aminomethyl)-4-chloro-N-isobutylbenzamide
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Overview
Description
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a chloro substituent, and an isobutyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with isobutylamine to form 4-chloro-N-isobutylbenzamide. This intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with similar aminomethyl functionality.
N-[3-(Aminomethyl)benzyl]acetamidine: A compound with a similar aminomethyl group but different overall structure.
Uniqueness
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro substituent and isobutyl group differentiates it from other aminomethyl derivatives, providing unique properties for various applications.
Properties
Molecular Formula |
C12H17ClN2O |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
3-(aminomethyl)-4-chloro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)7-15-12(16)9-3-4-11(13)10(5-9)6-14/h3-5,8H,6-7,14H2,1-2H3,(H,15,16) |
InChI Key |
BPDQRCIWYGICSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)CN |
Origin of Product |
United States |
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